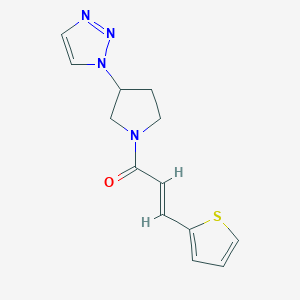![molecular formula C19H18N6OS B2906281 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797534-82-7](/img/structure/B2906281.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and is widely used in the study of various diseases and disorders.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves the reaction of 3-cyanopyrazine-2-carboxylic acid with piperidine and benzothiazole-6-carboxylic acid, followed by the addition of a methyl group and an amide group to the resulting compound.
Starting Materials
3-cyanopyrazine-2-carboxylic acid, piperidine, benzothiazole-6-carboxylic acid, methylating agent, carboxylic acid activating agent, coupling agent, base, solvent
Reaction
Step 1: Activation of 3-cyanopyrazine-2-carboxylic acid with a carboxylic acid activating agent in the presence of a coupling agent and a base to form an activated ester intermediate., Step 2: Addition of piperidine to the activated ester intermediate to form N-(1-(3-cyanopyrazin-2-yl)piperidin-4-yl)pyrazine-2-carboxamide., Step 3: Addition of benzothiazole-6-carboxylic acid to the reaction mixture and activation of the carboxylic acid group with a carboxylic acid activating agent in the presence of a coupling agent and a base to form the final intermediate., Step 4: Methylation of the piperidine nitrogen with a methylating agent to form N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)pyrazine-2-carboxamide., Step 5: Addition of an amine group to the final intermediate with an amide-forming agent to form N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide., Step 6: Purification of the final product by recrystallization or column chromatography.
作用機序
The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide involves its ability to inhibit the activity of GSK-3, which is an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of GSK-3, this compound has been found to have potential therapeutic effects in various diseases and disorders.
生化学的および生理学的効果
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has been found to have various biochemical and physiological effects, including its ability to regulate glucose metabolism, reduce inflammation, and promote cell survival. This compound has also been found to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide in lab experiments include its ability to selectively inhibit GSK-3 activity, which allows for the study of specific cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specific conditions for its synthesis and storage.
将来の方向性
There are several future directions for the study of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide. One potential direction is the study of its potential applications in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and diabetes. Another potential direction is the study of its potential neuroprotective effects and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to explore the potential advantages and limitations of using this compound in lab experiments and its potential toxicity.
科学的研究の応用
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound is widely used as a GSK-3 inhibitor, which has been found to play a crucial role in the development of various diseases and disorders, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6OS/c20-10-16-18(22-6-5-21-16)25-7-3-13(4-8-25)11-23-19(26)14-1-2-15-17(9-14)27-12-24-15/h1-2,5-6,9,12-13H,3-4,7-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYMSWBYOOHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=CS3)C4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4,6-trimethyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2906205.png)






![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)
